molecular formula C9H7NO2 B1346248 4-Methylisoindole-1,3-dione CAS No. 7251-82-3

4-Methylisoindole-1,3-dione

Cat. No. B1346248
CAS RN: 7251-82-3
M. Wt: 161.16 g/mol
InChI Key: ABCGRFHYOYXEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoindole-1,3-dione is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . A green synthesis technique was developed for isoindolines/dioxoisoindolines . Another method involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . The reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones .


Molecular Structure Analysis

The molecular structure of 4-Methylisoindole-1,3-dione consists of a fused heterocyclic ring system . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Methylisoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylisoindole-1,3-dione include a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol .

Scientific Research Applications

Synthesis of New Molecules

Isoindoline-1,3-dione derivatives, including 4-Methylisoindole-1,3-dione, are used in the design of new molecules due to their structural versatility. This has led to significant scientific research aimed at developing practical approaches for synthesizing these compounds, which can serve as building blocks for various synthetic compounds, natural products, and bioactive small molecules .

Biological Activity

The biological activity of isoindoline-1,3-dione derivatives is a key area of interest. These compounds have shown a wide array of biological activities, making them important intermediates in drug synthesis. They hold potential for the development of new drugs with diverse applications in clinical medicine .

Clinical Medicine

In clinical medicine, tricyclic isoindole-1,3-dione derivatives exhibit complex structures that offer broad potential uses. The multifunctionalized nature of these compounds allows for their application in chemical production and clinical medicine, suggesting that 4-Methylisoindole-1,3-dione could also find use in these fields .

Chemical Production

The complex and variable structures of isoindoline-1,3-dione derivatives make them suitable for various chemical production applications. Their multifunctionalized nature allows for the creation of compounds with specific desired properties for use in different chemical processes .

Biosensing

Isoindoline-1,3-dione derivatives serve as versatile building blocks in biosensing applications. Their reactivity and ability to bind with biological targets make them suitable for developing sensors that can detect biological molecules or changes within biological systems .

Bioimaging

In bioimaging, these derivatives can be used to create contrast agents or markers that help visualize biological processes or structures. The properties of 4-Methylisoindole-1,3-dione could potentially be harnessed to develop new bioimaging tools .

Electronics

The electronic properties of isoindoline-1,3-dione derivatives are explored for their potential use in electronic devices. Their ability to conduct electricity or interact with light makes them candidates for components in electronic circuits or photovoltaic systems .

Photopolymerization

Lastly, these compounds are investigated for their use in photopolymerization processes due to their reactivity under light exposure. This application is relevant in the creation of polymers or coatings that cure upon light exposure .

Insights into synthesis, reactivity, and biological activity of Fused multifunctionalized isoindole-1,3-diones via the coupled … Indane-1,3-Dione: From Synthetic Strategies to Applications

Safety And Hazards

The safety data sheet for a similar compound, Indoline-2,3-dione, suggests that personal protective equipment should be used and dust formation should be avoided . It also mentions that the substance is not classified as a hazardous substance or mixture .

properties

IUPAC Name

4-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCGRFHYOYXEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901167
Record name NoName_245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisoindole-1,3-dione

CAS RN

7251-82-3
Record name NSC20691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.